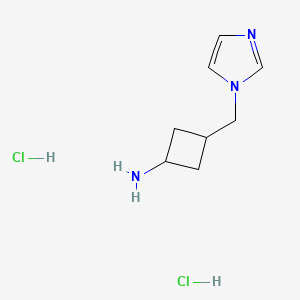![molecular formula C11H15ClN2O4 B2757527 1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride CAS No. 2177266-70-3](/img/structure/B2757527.png)
1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of imidazopyridine, which is a class of compounds containing a pyridine ring fused to an imidazole ring. Imidazopyridines are known for their wide range of biological activities . The ethoxycarbonyl group (also known as an ester) and the carboxylic acid group are functional groups that may contribute to the reactivity of the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using techniques applicable to imidazopyridines and carboxylic acid derivatives. For instance, the formation of carboxylic acid derivatives often involves nucleophilic acyl substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused imidazole and pyridine rings, along with the ethoxycarbonyl (ester) and carboxylic acid functional groups. The presence of nitrogen in the imidazole and pyridine rings would likely contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The carboxylic acid could undergo reactions such as esterification , and the ester group could participate in reactions such as hydrolysis. The imidazopyridine core could also undergo various transformations depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and aromatic rings. For instance, the presence of the polar carboxylic acid and ester groups could impact the compound’s solubility properties .Applications De Recherche Scientifique
Synthesis and Derivative Applications
Novel Pyridothienopyrimidines and Related Systems : The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems was reported, utilizing ethoxycarbonyl intermediates similar to 1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride. These compounds serve as synthons for various polyheterocyclic systems, highlighting their utility in developing new chemical entities with potential biological activities (Bakhite, Yamada, Al‐Sehemi, 2005).
Antimicrobial Activity of Pyridine Derivatives : The synthesis and antimicrobial evaluation of new pyridine derivatives, including those derived from ethoxycarbonyl precursors, were explored. These compounds showed variable and modest activity against bacterial and fungal strains, indicating the importance of such derivatives in developing new antimicrobial agents (Patel, Agravat, Shaikh, 2011).
Synthesis of Condensed Pyrazoles : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used in cross-coupling reactions to synthesize condensed pyrazoles. These reactions demonstrate the utility of ethoxycarbonyl-containing compounds in synthesizing complex heterocyclic structures with potential pharmaceutical applications (Arbačiauskienė, Vilkauskaitė, Šačkus, Holzer, 2011).
Polyheterocyclic Synthesis
Pyridothienopyrimidine and Related Derivatives : The utility of thieno[2,3-b]pyridine-2-carbohydrazide in synthesizing pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazine, and pyrazolyl, oxadiazolylthieno[2,3-b]pyridine derivatives was demonstrated. These findings underscore the importance of ethoxycarbonyl intermediates in facilitating the synthesis of diverse polyheterocyclic compounds with potential bioactivity (Elneairy, Gad-Elkareem, Abdel-fattah, 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-ethoxycarbonyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4.ClH/c1-2-17-11(16)9-8-4-3-7(10(14)15)5-13(8)6-12-9;/h6-7H,2-5H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOXENWATZZFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCC(CN2C=N1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-fluorobenzyl)thio)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757445.png)
![8-(2,3-Dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2757446.png)
![ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2757448.png)
![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2757449.png)




![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2757461.png)




